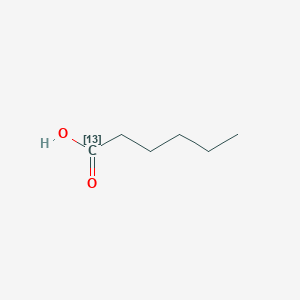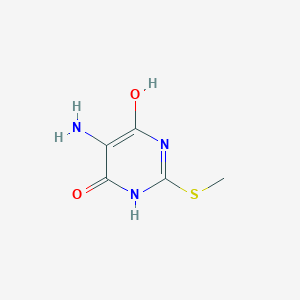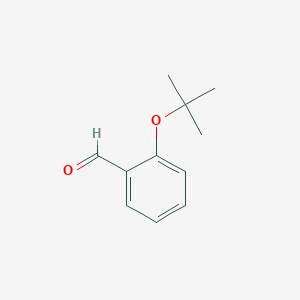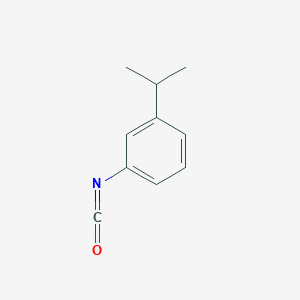
(113C)hexanoic acid
概要
説明
作用機序
Target of Action
Caproic acid-1-13C, also known as Hexanoic acid-1-13C, is a medium-chain fatty acid that primarily targets fatty acid metabolism pathways in cells . It is also known to interact with plasminogen activators , inhibiting their fibrinolytic properties .
Mode of Action
Caproic acid-1-13C interacts with its targets by integrating into the fatty acid metabolism pathways. It is used as a starting molecule for carboxylic acid chain formation, which proceeds via intermediate metabolites such as acetoacetyl-CoA, butyryl-CoA, and hexanoyl-CoA . In the case of plasminogen activators, Caproic acid-1-13C binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin .
Biochemical Pathways
The primary biochemical pathway affected by Caproic acid-1-13C is the fatty acid metabolism pathway . This pathway involves the conversion of Caproic acid-1-13C into intermediate metabolites such as acetoacetyl-CoA, butyryl-CoA, and hexanoyl-CoA . The compound also affects the fibrinolytic pathway by inhibiting plasminogen activators .
Pharmacokinetics
It is known that the compound can be absorbed and metabolized in the body, and its bioavailability is likely influenced by factors such as the method of administration and the individual’s metabolic rate .
Result of Action
The action of Caproic acid-1-13C results in changes in the fatty acid metabolism and fibrinolytic pathways. This can lead to effects such as the induction of clotting postoperatively . Additionally, Caproic acid-1-13C has been found to reduce cancer cell viability by 70% to 90% .
生化学分析
Biochemical Properties
Caproic acid-1-13C plays a significant role in biochemical reactions, particularly in the process of reverse β-oxidation. This compound interacts with several enzymes and proteins, including acyl-CoA synthetase, which activates caproic acid-1-13C by converting it into caproyl-CoA. The activated form, caproyl-CoA, then enters the reverse β-oxidation pathway, where it undergoes a series of reactions catalyzed by enzymes such as enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. These interactions facilitate the elongation of carbon chains, leading to the production of longer-chain fatty acids .
Cellular Effects
Caproic acid-1-13C influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, caproic acid-1-13C has been shown to modulate the expression of genes involved in fatty acid metabolism and energy production. It also affects cell signaling pathways by interacting with G-protein coupled receptors (GPCRs) on the cell surface, which can trigger downstream signaling cascades that regulate cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, caproic acid-1-13C exerts its effects through binding interactions with specific biomolecules. For instance, caproic acid-1-13C binds to acyl-CoA synthetase, leading to its activation and subsequent conversion to caproyl-CoA. This activated form then participates in the reverse β-oxidation pathway, where it undergoes enzymatic reactions that result in the elongation of carbon chains. Additionally, caproic acid-1-13C can inhibit or activate certain enzymes, thereby influencing metabolic flux and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of caproic acid-1-13C can change over time due to its stability and degradation. Studies have shown that caproic acid-1-13C is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to caproic acid-1-13C has been observed to affect cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of caproic acid-1-13C vary with different dosages in animal models. At low doses, caproic acid-1-13C has been shown to enhance metabolic activity and energy production. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and metabolic pathways. Understanding these dosage effects is crucial for determining the safe and effective use of caproic acid-1-13C in research and therapeutic applications .
Metabolic Pathways
Caproic acid-1-13C is involved in several metabolic pathways, including the reverse β-oxidation pathway. In this pathway, caproic acid-1-13C is converted to caproyl-CoA by acyl-CoA synthetase, and then undergoes a series of enzymatic reactions that elongate the carbon chain. This process requires the involvement of enzymes such as enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. Additionally, caproic acid-1-13C can influence metabolic flux and metabolite levels by modulating the activity of these enzymes and other cofactors .
Transport and Distribution
Within cells and tissues, caproic acid-1-13C is transported and distributed through interactions with specific transporters and binding proteins. For example, fatty acid transport proteins (FATPs) facilitate the uptake of caproic acid-1-13C into cells, where it can be activated and utilized in metabolic pathways. The localization and accumulation of caproic acid-1-13C within cells are influenced by these transporters and binding proteins, which play a crucial role in its distribution and function .
Subcellular Localization
Caproic acid-1-13C is localized in specific subcellular compartments, where it exerts its activity and function. For instance, caproic acid-1-13C is primarily found in the mitochondria, where it participates in the reverse β-oxidation pathway. Targeting signals and post-translational modifications direct caproic acid-1-13C to these compartments, ensuring its proper localization and activity. Understanding the subcellular localization of caproic acid-1-13C is essential for elucidating its role in cellular metabolism and energy production .
準備方法
(113C)hexanoic acid is typically synthesized through the reaction of carbon-13 labeled precursors with hexanoic acid. One common method involves the use of carbon-13 labeled sodium acetate, which undergoes a series of reactions to form the desired product . Industrial production methods often involve the fermentation of organic substrates using specific microbial strains that incorporate the carbon-13 isotope into the resulting caproic acid .
化学反応の分析
(113C)hexanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce hexanoic acid-1-13C.
Reduction: The compound can be reduced to hexanol-1-13C using reducing agents such as lithium aluminum hydride.
Esterification: This compound reacts with alcohols in the presence of acid catalysts to form esters.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
科学的研究の応用
(113C)hexanoic acid is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:
Nuclear Magnetic Resonance (NMR) Studies: The carbon-13 label makes it an excellent internal standard for NMR spectroscopy, allowing for detailed structural and dynamic studies of organic compounds.
Metabolic Tracing: It is used in metabolic studies to trace the incorporation and transformation of carbon atoms in biochemical pathways.
Environmental Studies: The compound is used to study the degradation and transformation of organic pollutants in the environment.
Biological Research: This compound is used to investigate the metabolic pathways in microorganisms and higher organisms.
類似化合物との比較
(113C)hexanoic acid is similar to other medium-chain fatty acids such as caprylic acid (octanoic acid) and capric acid (decanoic acid). its carbon-13 label makes it unique for research applications. Similar compounds include:
Caprylic acid-1-13C: An eight-carbon fatty acid labeled with carbon-13.
Capric acid-1-13C: A ten-carbon fatty acid labeled with carbon-13.
Butyric acid-1-13C: A four-carbon fatty acid labeled with carbon-13.
This compound stands out due to its specific labeling, which provides valuable insights in various scientific studies.
特性
IUPAC Name |
(113C)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481165 | |
| Record name | Caproic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58454-07-2 | |
| Record name | Caproic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58454-07-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)



![7-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1340678.png)

![Methyl[2-(naphthalen-1-yl)ethyl]amine](/img/structure/B1340684.png)







